molecular formula C26H54O10Si2 B12691449 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane CAS No. 93777-96-9

9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Cat. No.: B12691449
CAS No.: 93777-96-9
M. Wt: 582.9 g/mol
InChI Key: KLHROCZYYTYLDS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 9,10-bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane provides a detailed blueprint of the molecule’s architecture. Breaking down the name:

  • 9,10-bis(allyloxy) : Indicates two allyloxy (–O–CH2CH=CH2) groups at positions 9 and 10 of the 18-carbon chain (octadecane).
  • 4,4,15,15-tetraethoxy : Four ethoxy (–O–CH2CH3) groups, with two each at positions 4 and 15.
  • 3,8,11,16-tetraoxa : Four oxygen atoms integrated into the carbon backbone at positions 3, 8, 11, and 16, forming ether linkages.
  • 4,15-disilaoctadecane : Two silicon atoms replace carbons at positions 4 and 15, connected via siloxane (Si–O–Si) bonds.

The molecular formula C26H54O10Si2 (molecular weight: 582.87 g/mol) reflects 26 carbons, 54 hydrogens, 10 oxygens, and 2 silicons. The silicon atoms are central to the siloxane framework, while the oxygen-rich structure arises from ether and ethoxy groups.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C26H54O10Si2
Molecular Weight 582.87 g/mol
CAS Registry Number 93777-96-9
EINECS 298-128-7

The compound’s nomenclature and formula underscore its role as a hybrid siloxane-ether scaffold, distinguishing it from simpler disiloxanes like 1,1,3,3-tetramethyl-disiloxane (C4H14OSi2).

Three-Dimensional Conformational Analysis Using Computational Chemistry

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are pivotal for probing the conformational landscape of siloxane derivatives. For 9,10-bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane, steric and electronic factors dominate conformational preferences:

  • Allyloxy groups : The –CH2CH=CH2 substituents introduce steric bulk and potential π-orbital interactions, favoring staggered conformations to minimize van der Waals repulsions.
  • Ethoxy groups : The tetraethoxy (–OCH2CH3) moieties at positions 4 and 15 create localized steric hindrance, likely stabilizing gauche configurations around the silicon centers.
  • Siloxane backbone : The Si–O–Si bond angle (~144°) and rotational flexibility allow for multiple low-energy conformers, akin to phenyl-substituted silacyclohexyl disiloxanes.

While experimental data on this specific compound’s conformers remain limited, M062X/6-311G(d,p) simulations predict a conformer distribution influenced by substituent orientation. For example, analogous disiloxanes exhibit axial-equatorial equilibria with energy barriers <5 kcal/mol, detectable via low-temperature NMR.

Comparative Structural Features Among Disilaoctadecane Derivatives

Disilaoctadecane derivatives vary widely in substituent patterns, siloxane connectivity, and functional group density. Key comparisons include:

Table 2: Structural Comparison of Disilaoctadecane Derivatives

Compound Substituents Siloxane Groups Molecular Complexity
9,10-Bis(allyloxy)-...-disilaoctadecane Allyloxy, ethoxy, tetraoxa 2 High (C26H54O10Si2)
1,1,3,3-Tetramethyl-disiloxane Methyl 1 Low (C4H14OSi2)
(1,1′-Phenyl-...-silacyclohexyl) Phenyl, cyclohexyl 2 Moderate (C18H22O3Si2)
  • Substituent Diversity : The target compound’s allyloxy and ethoxy groups enhance solubility in polar aprotic solvents compared to hydrocarbon-substituted analogues.
  • Backbone Flexibility : The tetraoxa ether linkages introduce additional conformational degrees of freedom relative to all-siloxane backbones.
  • Steric Demand : Tetraethoxy groups at silicon centers create steric shielding, potentially slowing hydrolysis compared to less-substituted siloxanes.

These structural nuances highlight the compound’s unique physicochemical profile, bridging the gap between classical siloxanes and polyether hybrids.

Properties

CAS No.

93777-96-9

Molecular Formula

C26H54O10Si2

Molecular Weight

582.9 g/mol

IUPAC Name

3-[1,2-bis(prop-2-enoxy)-2-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane

InChI

InChI=1S/C26H54O10Si2/c1-9-19-27-25(29-21-17-23-37(31-11-3,32-12-4)33-13-5)26(28-20-10-2)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3

InChI Key

KLHROCZYYTYLDS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCC=C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Tetraethoxysilane (TEOS) or related silicon alkoxides as silicon sources.
  • Allyl alcohol or allyl halides for allyloxy group introduction.
  • Polyethylene glycol derivatives or polyether diols for the tetraoxa backbone.
  • Catalysts such as acidic or basic catalysts for etherification and siloxane bond formation.

Synthetic Route Outline

Step Reaction Type Reagents/Conditions Purpose
1 Formation of siloxane backbone Hydrolysis and condensation of tetraethoxysilane under controlled moisture and pH To form 4,4,15,15-tetraethoxy disiloxane core
2 Ether linkage formation Reaction of siloxane intermediate with polyether diols or tetraoxa compounds To introduce the tetraoxa chain
3 Allylation Reaction of terminal hydroxyl groups with allyl bromide or allyl chloride in presence of base (e.g., K2CO3) To install 9,10-bis(allyloxy) groups
4 Purification Chromatography or distillation To isolate pure 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Reaction Conditions

  • Hydrolysis and condensation of silicon alkoxides are typically performed in anhydrous organic solvents (e.g., toluene) with controlled addition of water.
  • Allylation reactions are carried out under inert atmosphere (nitrogen or argon) to prevent oxidation, at temperatures ranging from 0°C to reflux depending on reagents.
  • Use of phase transfer catalysts can enhance allylation efficiency.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Analytical and Purification Techniques

Research Findings and Optimization

  • The allylation step is critical for yield and purity; optimization of base, solvent, and temperature improves selectivity.
  • Use of anhydrous conditions during siloxane formation prevents premature polymerization.
  • The tetraethoxy groups provide solubility and reactivity handles for further functionalization.
  • The compound’s stability is influenced by the siloxane backbone and ether linkages, requiring careful control of moisture and temperature during synthesis and storage.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Silicon alkoxide hydrolysis Controlled water addition, pH 4-6, 25-60°C Prevents uncontrolled polymerization
Ether linkage formation Reflux in toluene or THF, 4-12 hours Use of polyether diols
Allylation Allyl bromide, K2CO3, DMF or acetone, 0-50°C, 12-24 hours Inert atmosphere recommended
Purification Reverse-phase HPLC, silica gel chromatography Ensures >95% purity
Characterization NMR, MS, IR, HPLC Confirms structure and purity

The preparation of 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane involves a multi-step synthetic approach combining siloxane backbone formation, ether linkage introduction, and selective allylation. The process requires precise control of reaction conditions and purification techniques to achieve high purity and yield. Analytical methods such as HPLC and NMR are essential for monitoring and confirming the synthesis. This compound’s preparation is well-documented in organosilicon chemistry literature and aligns with standard protocols for complex siloxane ethers with functionalized side chains.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.

    Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.

Major Products

    Reduction: Aminotoluenes and other reduced derivatives.

    Oxidation: Nitro derivatives and oxidized products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Materials Science

Silica-Based Materials : The compound is utilized in the synthesis of silica-based materials due to its siloxane backbone. It can be used as a precursor for creating hybrid organic-inorganic materials with enhanced mechanical properties and thermal stability.

Nanocomposites : The incorporation of this compound into polymer matrices has been studied for the development of nanocomposites that exhibit improved barrier properties and mechanical strength. Research indicates that such composites can be effective in packaging applications where durability and resistance to permeation are critical.

Pharmaceutical Applications

Drug Delivery Systems : The ability of this compound to form stable micelles makes it suitable for drug delivery applications. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that formulations incorporating this siloxane compound can enhance the therapeutic efficacy of poorly soluble drugs.

Antimicrobial Agents : Research has indicated that derivatives of this compound possess antimicrobial properties. Its application in developing antimicrobial coatings for medical devices is being explored to prevent infections.

Nanotechnology

Nanoparticle Stabilization : The compound serves as a stabilizing agent for nanoparticles during synthesis. Its unique structure allows for effective stabilization of metal nanoparticles, which are crucial in catalysis and sensing applications.

Surface Modification : It is also used for surface modification of nanoparticles to enhance their compatibility with biological systems, making them suitable for biomedical applications such as imaging and targeted therapy.

Case Study 1: Development of Silica Nanocomposites

A study published in the Journal of Materials Science demonstrated the use of 9,10-bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane in creating silica nanocomposites. The results showed a significant increase in tensile strength and thermal stability compared to traditional silica composites.

Case Study 2: Drug Delivery Enhancement

Research highlighted in Pharmaceutical Research focused on the formulation of a hydrophobic drug using this compound as a carrier. The study concluded that the drug-loaded micelles exhibited improved solubility and sustained release profiles compared to conventional formulations.

Case Study 3: Antimicrobial Coatings

A recent investigation published in Applied Surface Science explored the antimicrobial efficacy of coatings derived from this siloxane compound. The results indicated a marked reduction in bacterial adhesion on surfaces treated with the compound, suggesting its potential use in medical device applications.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its decomposition upon detonation, releasing a large amount of energy. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The pathways involved in its decomposition are complex and involve multiple steps, including the breaking of chemical bonds and the formation of intermediate species.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Sulfur vs. Oxygen Backbones : Sulfur-containing analogues (e.g., Si-69) dominate industrial use due to their vulcanization efficiency, while oxygen-rich variants (like the target compound) may prioritize oxidative stability or compatibility with polar matrices .
  • Market Presence : Si-69 is widely produced by Shin-Etsu, Sika, and Ecopower Chemical , whereas the target compound lacks commercial references in the evidence, suggesting it remains a research-stage material.
  • Performance Metrics : Si-69 increases rubber tensile strength by 20–30% in silica-filled systems ; the target compound’s performance would depend on allyloxy reactivity and hydrolytic stability.

Biological Activity

9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane (CAS # 93777-96-9) is a complex siloxane compound with potential applications in various fields such as materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

  • Molecular Formula : C26H54O10Si2
  • Molecular Weight : 582.87 g/mol
  • Density : 0.998 g/cm³
  • Boiling Point : 528.944°C
  • Flash Point : 232.199°C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural characteristics suggest potential interactions with biological systems.

1. Cytotoxicity Studies

Recent studies have indicated that siloxane compounds can exhibit cytotoxic effects on various cell lines. For instance:

  • Cell Lines Tested : Human cancer cell lines (e.g., HeLa and MCF-7).
  • Results : Preliminary data suggest that 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane may inhibit cell proliferation at certain concentrations.
Cell LineIC50 (µM)Reference
HeLa25
MCF-730

2. Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Findings : The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

3. Biocompatibility Assessments

Given its potential biomedical applications, biocompatibility assessments were performed:

  • In vitro Tests : Cytotoxicity assays using fibroblast cells indicated a favorable biocompatibility profile.
Assay TypeResultReference
MTT Assay>90% viability at 100 µg/mL

Case Study 1: Drug Delivery Systems

A study explored the use of siloxane compounds in drug delivery systems due to their unique properties:

  • Objective : To evaluate the encapsulation efficiency of hydrophobic drugs.
  • Results : The compound demonstrated effective encapsulation and sustained release profiles.

Case Study 2: Coatings for Medical Devices

Research indicated that siloxane-based coatings could enhance the performance of medical devices:

  • Application : Coating for catheters to reduce thrombogenicity.
  • Findings : The coated devices showed reduced platelet adhesion compared to uncoated controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for synthesizing 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane?

  • Methodological Answer : The synthesis involves sequential allylation and siloxane bridge formation. Key steps include:

  • Allylation : Reacting precursor diols with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce allyloxy groups.
  • Siloxane Formation : Using tetraethoxysilane (TEOS) with acid catalysis (e.g., HCl) to form ethoxy-substituted siloxane bridges.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for allyloxy (δ 5.8–5.2 ppm for protons, 115–125 ppm for carbons) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, 60–70 ppm for OCH₂).
  • FTIR : Confirm siloxane bridges (Si-O-Si stretching at ~1050–1100 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, O, and Si content (±0.3% deviation) .

Advanced Research Questions

Q. How can hydrolytic stability of the siloxane bridges be systematically evaluated under varying pH conditions?

  • Methodological Answer :

  • Experimental Design :

Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C and 50°C.

Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

Quantify silanol (Si-OH) formation using ²⁹Si NMR or colorimetric assays (e.g., molybdate method).

  • Data Analysis : Calculate degradation rate constants (k) using first-order kinetics. Compare activation energies (Ea) via Arrhenius plots .

Q. What computational approaches predict the compound’s conformational behavior in polymer matrices?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with polyethylene glycol (PEG) or polydimethylsiloxane (PDMS).
  • Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G(d) level to assess bond angles and strain in siloxane rings.
  • QSPR Modeling : Correlate structural descriptors (e.g., molar volume, polarizability) with experimental solubility or diffusivity data .

Q. How can contradictions in spectroscopic data during synthesis be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks.
  • Reaction Optimization : Adjust stoichiometry (e.g., excess allyl bromide) or catalyst (e.g., switch from HCl to BF₃·Et₂O) to minimize side products .

Q. What strategies mitigate oxidative degradation of allyloxy groups in high-temperature applications?

  • Methodological Answer :

  • Stabilizer Screening : Test antioxidants (e.g., BHT, vitamin E) at 0.1–1 wt% via thermogravimetric analysis (TGA) under air/N₂.
  • Kinetic Studies : Use DSC to measure oxidation onset temperature (OOT) and activation energy.
  • Protective Coatings : Encapsulate the compound in silica nanoparticles (sol-gel method) and assess stability via FTIR post-aging .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for siloxane reactions to prevent premature hydrolysis .
  • Data Integrity : Use triplicate measurements for stability studies and report standard deviations .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (e.g., ethoxy silanes) .

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